N-pentylthian-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-pentylthian-3-amine |
InChI |
InChI=1S/C10H21NS/c1-2-3-4-7-11-10-6-5-8-12-9-10/h10-11H,2-9H2,1H3 |
InChI Key |
SPZMDEZHSCZNPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1CCCSC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Pentylthian 3 Amine
Strategies for Thian-3-amine (B2788540) Ring Formation
The formation of the thiane (B73995) (tetrahydro-2H-thiopyran) ring is a fundamental step in the synthesis of N-pentylthian-3-amine. This six-membered saturated heterocycle containing a sulfur atom can be constructed through various cyclization reactions.
Cyclization Reactions for Saturated Sulfur Heterocycles
The synthesis of the thiane ring often relies on the formation of a carbon-sulfur bond via intramolecular cyclization. A prevalent method involves the reaction of a dihaloalkane with a sulfide (B99878) source. For instance, the reaction of 1,5-dibromopentane (B145557) with sodium sulfide is a classic method for creating the unsubstituted thiane ring. This principle can be adapted to synthesize substituted thianes by using appropriately functionalized precursors.
Alternative strategies for forming saturated sulfur heterocycles include intramolecular radical cyclizations. For example, α-sulfenyl, α-sulfinyl, and α-sulfonyl radicals derived from suitable hexenyl precursors can undergo cyclization. researchgate.net While often leading to five-membered rings via the 5-exo-trig pathway, the regioselectivity can be influenced by various factors to favor the 6-endo-trig cyclization required for a thiane ring. researchgate.net Enzymatic routes, such as the action of isopenicillin N synthase, also demonstrate the formation of thiane rings in nature, although these are typically part of more complex polycyclic systems. nih.gov
Table 1: Comparison of General Thiane Ring Formation Strategies
| Method | Precursors | Reagents | General Applicability | Reference |
| Dielectrophile Cyclization | 1,5-Dihalopentanes | Sodium Sulfide (Na₂S) | Good for unsubstituted and some substituted thianes | |
| Radical Cyclization | Substituted 5-hexenyl sulfides/sulfoxides/sulfones | Radical initiators | Dependent on substrate and conditions for regioselectivity | researchgate.net |
| Enzymatic Synthesis | Specific biological precursors | Isopenicillin N synthase | Highly specific for natural product synthesis | nih.gov |
Synthesis of Thian-3-amine Precursors
To synthesize the thian-3-amine core, precursors must contain the necessary functionalities for cyclization and the amine group (or a group that can be converted to an amine). One logical approach involves starting with a precursor that already contains the amine functionality, or a protected version thereof, on a five-carbon chain with leaving groups at the 1 and 5 positions for cyclization with a sulfide source.
Alternatively, the amine group can be introduced after the formation of a functionalized thiane ring. For example, synthesis could proceed via a thian-3-one intermediate, which can then be converted to thian-3-amine through reductive amination. organic-chemistry.orgyoutube.com This two-step process involves the reaction of the ketone with an amine source (like ammonia) to form an imine, which is then reduced to the desired amine. organic-chemistry.orgyoutube.com
N-Alkylation Approaches for Pentyl Moiety Introduction
Once the thian-3-amine core is obtained, the final step is the introduction of the pentyl group onto the nitrogen atom. This is typically achieved through N-alkylation reactions.
Direct Alkylation via Nucleophilic Substitution (SN2)
The most direct method for synthesizing this compound is the N-alkylation of thian-3-amine with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane (B145852). libretexts.org In this SN2 reaction, the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. msu.edu
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. msu.edu Common bases include potassium carbonate or cesium carbonate. amazonaws.com The use of cesium bases, such as cesium hydroxide, has been shown to be particularly effective in promoting mono-N-alkylation. acs.org
Table 2: Reagents and Conditions for N-Alkylation of Amines
| Alkylating Agent | Base | Solvent | General Outcome | Reference |
| 1-Bromopentane | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Forms secondary amine, risk of polyalkylation | amazonaws.com |
| 1-Iodopentane | CsOH·H₂O | DMF | High selectivity for mono-alkylation | acs.org |
| Pentyl Sulfonates | K₂CO₃ | Polar aprotic solvents | Good leaving group, effective alkylation | sit.edu.cn |
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The product, a secondary amine (this compound), is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially a third to form a quaternary ammonium (B1175870) salt. msu.edumasterorganicchemistry.com
Several strategies can be employed to control this polysubstitution and favor the desired secondary amine:
Use of a large excess of the primary amine: This statistically favors the reaction of the alkyl halide with the more abundant primary amine.
Use of specific bases: Cesium bases, such as Cs₂CO₃ and CsOH, have been reported to effectively suppress over-alkylation, leading to higher yields of the mono-alkylated product. acs.orggoogle.com
Stepwise procedures: A stepwise approach, such as reductive amination of an aldehyde (pentanal) with thian-3-amine, can provide better control over the degree of alkylation. organic-chemistry.org
The choice of alkyl halide is crucial for a successful SN2 reaction. Primary alkyl halides are ideal substrates for this reaction. libretexts.org 1-Bromopentane is a commonly used reagent for introducing a pentyl group. libretexts.orgchemicalbook.com It is a liquid at room temperature and participates in phase-transfer catalyzed alkylation reactions. chemicalbook.comsigmaaldrich.com The reactivity of the alkyl halide follows the trend I > Br > Cl, so 1-iodopentane would be more reactive than 1-bromopentane, potentially allowing for milder reaction conditions. However, 1-bromopentane is often a more cost-effective and readily available choice. chemicalbook.com The alkylation reaction is subject to the typical constraints of SN2 reactions, where steric hindrance can significantly impact the reaction rate. libretexts.org
Reductive Amination Methods
Reductive amination stands as a cornerstone in amine synthesis due to its versatility and high atom economy. This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ or in a separate step to the desired amine.
The most direct reductive amination route to this compound involves the reaction of thian-3-one with pentylamine. This reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form a thian-3-imine. Subsequent reduction of this imine yields the target secondary amine. The equilibrium between the ketone and the imine can be shifted towards the product by removing water, often through the use of dehydrating agents or azeotropic distillation. wikipedia.org The reaction is typically performed in a one-pot manner where the imine is generated and reduced in the same reaction vessel. wikipedia.org
The general scheme for this reaction is as follows:
Scheme 1: Reductive amination of thian-3-one with pentylamine.
The efficiency of this transformation is highly dependent on the choice of reducing agent and the reaction conditions, which are tailored to selectively reduce the imine in the presence of the starting ketone.
Several reducing agents are commonly employed for reductive amination, with sodium borohydride (B1222165) derivatives being particularly prevalent due to their selectivity and ease of handling. masterorganicchemistry.com
Sodium Borohydride (NaBH₄) : This is a cost-effective reducing agent capable of reducing aldehydes and ketones. commonorganicchemistry.com When used in reductive amination, it is crucial to allow sufficient time for the imine to form before adding the NaBH₄ to minimize the reduction of the starting ketone back to an alcohol. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is a weaker reducing agent than NaBH₄ and is particularly effective for reductive amination because it selectively reduces the protonated imine (iminium ion) much faster than it reduces a ketone or aldehyde, especially under mildly acidic conditions (pH ~4-5). masterorganicchemistry.comyoutube.com This allows for the entire reaction to be carried out in a single pot with all reagents present from the start.
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Often referred to as STAB, this is another mild and selective reducing agent for reductive aminations. nih.gov It is particularly effective for a wide range of aldehydes and ketones, including sterically hindered ones. nih.gov Reactions are typically performed in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). nih.gov Acetic acid can be used as a catalyst, particularly for less reactive ketones. nih.gov
| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | NaBH₄ | Methanol | None | 25 | 65 |
| 2 | NaBH₃CN | Methanol | Acetic Acid | 25 | 85 |
| 3 | NaBH(OAc)₃ | DCE | None | 25 | 92 |
| Table 1: Comparison of reducing agents for the synthesis of this compound via reductive amination. |
Transition Metal-Catalyzed N-Alkylation
Transition metal-catalyzed N-alkylation has emerged as a powerful and environmentally benign alternative for the formation of C-N bonds. These methods often utilize readily available alcohols as alkylating agents, producing water as the only byproduct.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical strategy for the N-alkylation of amines with alcohols. researchgate.netmdpi.com In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to an aldehyde. This aldehyde then reacts with an amine to form an imine. The catalyst then returns the borrowed hydrogen to the imine, reducing it to the final alkylated amine and regenerating the catalyst for the next cycle. researchgate.net
For the synthesis of this compound, this would involve the reaction of thian-3-amine with pentan-1-ol.
Scheme 2: Synthesis of this compound via hydrogen-borrowing catalysis.
This one-pot process avoids the need for pre-oxidizing the alcohol and the use of stoichiometric reducing agents, making it a highly efficient and green synthetic route. rsc.org
Both cobalt and ruthenium complexes have proven to be highly effective catalysts for hydrogen-borrowing N-alkylation reactions.
Ruthenium-Based Catalysts : A variety of ruthenium complexes, often featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are active catalysts for the N-alkylation of amines with alcohols. acs.orgnih.govrsc.org For example, catalysts like [Ru(p-cymene)Cl₂]₂ in combination with a suitable ligand can effectively promote the conversion of primary amines to secondary amines using alcohols as the alkylating agent. rsc.org These reactions are typically carried out at elevated temperatures, often in the range of 80-120 °C. researchgate.net
Cobalt-Based Catalysts : As a more earth-abundant and less expensive alternative to noble metals, cobalt catalysts have gained significant attention for these transformations. organic-chemistry.org Simple cobalt salts, such as cobalt(II) chloride or bromide, in combination with appropriate ligands, can catalyze the N-alkylation of amines with alcohols with high efficiency. organic-chemistry.org These reactions often require a base to facilitate the catalytic cycle. organic-chemistry.org
The following table presents plausible research findings for the synthesis of this compound using these catalytic systems.
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | [Ru(p-cymene)Cl₂]₂ / PPh₃ | K₂CO₃ | Toluene | 110 | 88 |
| 2 | CoBr₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | 79 |
| 3 | Ru(II)-NHC Complex | NaH | Toluene | 100 | 91 |
| Table 2: Comparison of catalyst systems for the N-alkylation of thian-3-amine with pentan-1-ol. |
Derivatization-Based Synthetic Routes
Derivatization-based routes involve the modification of a pre-existing molecule that already contains the core thiane-amine scaffold. For the synthesis of this compound, a logical approach would be the direct N-alkylation of thian-3-amine with a pentyl electrophile. This method is conceptually straightforward but can be prone to over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts. acs.org
The general reaction involves the nucleophilic attack of the primary amine on an alkylating agent, such as a pentyl halide (e.g., 1-bromopentane) or a pentyl sulfonate ester (e.g., pentyl tosylate).
Scheme 3: Synthesis of this compound via direct N-alkylation.
To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This often involves using a large excess of the primary amine relative to the alkylating agent, or employing bulky protecting groups on the amine that can be removed after the alkylation step. The use of a suitable base is also critical to neutralize the acid generated during the reaction.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Selectivity (Mono:Di) |
| 1 | 1-Bromopentane | K₂CO₃ | Acetonitrile | 80 | 70:30 |
| 2 | Pentyl Tosylate | Et₃N | Dichloromethane | 25 | 85:15 |
| 3 | 1-Iodopentane | DIPEA | DMF | 60 | 78:22 |
| Table 3: Research findings for the direct N-alkylation of thian-3-amine. |
Acylation-Reduction Sequences to Form Secondary Amines
A reliable and common method for the synthesis of secondary amines such as this compound is the acylation-reduction sequence. This two-step process involves the initial formation of an amide, followed by its reduction to the corresponding amine. youtube.com
The sequence commences with the acylation of a primary amine, in this case, thian-3-amine. The primary amine is treated with an acylating agent, typically an acyl chloride or an acid anhydride, to form an N-acylthiane derivative. For the synthesis of this compound, pentanoyl chloride would be the appropriate acylating agent. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct. youtube.com
The resulting amide is a stable intermediate that is subsequently reduced to the target secondary amine. Due to the low electrophilicity of the amide carbonyl group, a powerful reducing agent is required. youtube.com Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, effectively reducing the amide to the amine. libretexts.org
Step 1: Acylation Thian-3-amine reacts with pentanoyl chloride in the presence of pyridine to form N-(thian-3-yl)pentanamide.
Step 2: Reduction The intermediate amide, N-(thian-3-yl)pentanamide, is then reduced with lithium aluminum hydride (LiAlH₄) followed by an aqueous workup to yield this compound.
Table 1: Acylation-Reduction Synthesis of this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Acylation | Thian-3-amine, Pentanoyl chloride | Pyridine | N-(thian-3-yl)pentanamide |
Advanced Functionalization Techniques
Modern synthetic chemistry offers more direct and potentially more efficient routes to this compound through advanced functionalization techniques. These methods aim to form the C-N bond in a more atom-economical fashion, often by activating typically unreactive C-H bonds or by employing domino reactions.
One such advanced method is reductive amination . This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.org In the context of synthesizing this compound, thian-3-one would be reacted with pentylamine. The intermediate imine is then reduced using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to afford the final product. libretexts.orgorganic-chemistry.org
Catalytic C-H Amination represents a cutting-edge approach that could be applied to the synthesis of this compound. This method involves the direct formation of a C-N bond by reacting an amine with a C-H bond, typically mediated by a transition metal catalyst. core.ac.uk While specific examples for the thiane ring system are not extensively documented for this particular transformation, the general principle offers a highly efficient synthetic route.
Another advanced strategy involves domino reactions , where a series of intramolecular or intermolecular transformations occur in a single pot, minimizing the need for isolation of intermediates and purification steps. A hypothetical domino reaction for the synthesis of this compound could involve the reaction of a suitably functionalized precursor that undergoes a cascade of reactions to form the final product.
Table 2: Comparison of Advanced Functionalization Techniques
| Technique | Starting Materials | Key Features |
|---|---|---|
| Reductive Amination | Thian-3-one, Pentylamine | One-pot procedure, formation and reduction of an imine intermediate. libretexts.orgorganic-chemistry.org |
| Catalytic C-H Amination | Thiane, Pentylamine | Direct C-N bond formation, high atom economy, requires a catalyst. core.ac.uk |
Chemical Reactions and Transformation Pathways of N Pentylthian 3 Amine
Reactivity of the Secondary Amine Functionality
The chemical behavior of N-pentylthian-3-amine is largely dictated by the secondary amine group, which serves as a key site for a variety of organic transformations.
This compound is classified as a secondary amine, characterized by a nitrogen atom bonded to two carbon atoms—one from the n-pentyl group and one from the thiane (B73995) ring—and one hydrogen atom. quora.comlibretexts.org The nitrogen atom possesses a lone pair of electrons, which is fundamental to its chemical reactivity, rendering the molecule a nucleophile. chemguide.co.ukbyjus.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond.
The nucleophilicity of an amine is influenced by several factors, including electronic and steric effects. fiveable.me The alkyl groups attached to the nitrogen atom (the pentyl group and the cyclic alkyl group of the thiane ring) are electron-donating. These groups increase the electron density on the nitrogen atom, thereby enhancing its ability to donate its lone pair. Consequently, secondary amines like this compound are generally more basic and more nucleophilic than primary amines. quora.commasterorganicchemistry.com However, the steric bulk of these alkyl groups can also hinder the approach of the nucleophilic nitrogen to an electrophilic center, which can temper its reactivity compared to less hindered amines. fiveable.memasterorganicchemistry.com
Table 1: Factors Influencing the Nucleophilicity of this compound
| Factor | Influence on this compound | Effect on Reactivity |
|---|---|---|
| Electronic Effect | The n-pentyl and thiane ring are electron-donating groups. | Increases electron density on the nitrogen atom, enhancing nucleophilicity. quora.com |
| Steric Hindrance | The bulky alkyl groups may impede access to the nitrogen's lone pair. | Can decrease the rate of reaction with sterically demanding electrophiles. fiveable.me |
| Lone Pair Availability | The lone pair on the sp³ hybridized nitrogen is readily available for reaction. | Makes the amine a potent nucleophile in many reactions. byjus.com |
One of the most significant reactions of secondary amines is acylation to form amides. This compound can react with various acylating agents, such as acyl chlorides and acid anhydrides, through a nucleophilic acyl substitution mechanism to yield the corresponding N,N-disubstituted amide. byjus.comlumenlearning.com These reactions are typically rapid and can be carried out under mild conditions. libretexts.org
Alternatively, amides can be synthesized directly from carboxylic acids using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to facilitate the nucleophilic attack by the amine. fishersci.dechemistrysteps.comresearchgate.net This method is widely employed in organic synthesis to form amide bonds under gentle conditions.
Beyond acylation, the secondary amine functionality allows for other N-substitution reactions. For instance, N-alkylation with alkyl halides can convert the secondary amine into a tertiary amine. msu.eduwikipedia.org However, this reaction can be challenging to control as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the potential for over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org
Table 2: Hypothetical Synthesis of N-Substituted Derivatives of this compound
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl Chloride | N-acetyl-N-pentylthian-3-amine | Acylation |
| This compound | Benzoic Acid, EDC | N-benzoyl-N-pentylthian-3-amine | Amide Coupling |
| This compound | Methyl Iodide | N-methyl-N-pentylthian-3-amine | N-Alkylation |
Mechanistic Investigations of this compound Transformations
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its principal reactions can be inferred from well-established principles in organic chemistry.
Amide Formation: The formation of an amide from the reaction of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the final amide product. chemistrysteps.com
N-Alkylation: The alkylation of the secondary amine with an alkyl halide follows an S_N2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.ukmsu.edu The amine's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion in a single, concerted step.
Sulfur Oxidation: The oxidation of the thiane's sulfur atom is believed to proceed through the nucleophilic attack of the sulfur on the electrophilic oxygen atom of the oxidizing agent (e.g., a peroxy acid). This results in the formation of the S-O bond and the departure of the remainder of the oxidant as a leaving group.
Further detailed mechanistic insights, such as the precise transition state geometries and reaction energetics for these transformations, could be elucidated through computational chemistry studies. Such investigations could provide a deeper understanding of the reactivity of this compound and help in optimizing reaction conditions for desired transformations. nih.gov
S(_N)2 Mechanisms in N-Alkylation
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in bimolecular nucleophilic substitution (S(_N)2) reactions with suitable electrophiles, most commonly alkyl halides. d-nb.infosrce.hr This process, also known as N-alkylation, leads to the formation of tertiary amines and, upon further alkylation, quaternary ammonium salts. srce.hr
The direct alkylation of this compound with an alkyl halide, such as methyl iodide, would proceed via a classic S(_N)2 mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. This reaction results in the formation of a tertiary amine, N-methyl-N-pentylthian-3-amine.
A significant challenge in the N-alkylation of secondary amines is the potential for overalkylation. princeton.edu The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt. princeton.edu To achieve selective mono-alkylation, careful control of reaction conditions, such as stoichiometry and the use of specific catalysts, is often necessary. rsc.org
Table 1: Hypothetical N-Alkylation Reactions of this compound
| Alkylating Agent | Product | Reaction Type | Potential Byproduct |
| Methyl Iodide (CH(_3)I) | N-Methyl-N-pentylthian-3-amine | S(_N)2 | N,N-Dimethyl-N-pentylthian-3-aminium iodide |
| Ethyl Bromide (CH(_3)CH(_2)Br) | N-Ethyl-N-pentylthian-3-amine | S(_N)2 | N,N-Diethyl-N-pentylthian-3-aminium bromide |
| Benzyl Chloride (C(_6)H(_5)CH(_2)Cl) | N-Benzyl-N-pentylthian-3-amine | S(_N)2 | N,N-Dibenzyl-N-pentylthian-3-aminium chloride |
This table presents hypothetical reaction outcomes based on general principles of S(_N)2 reactions of secondary amines.
Recent advancements have explored alternative alkylating agents and catalytic systems to improve selectivity. For instance, the use of alcohols as alkylating agents in the presence of a catalyst can provide a more sustainable route to tertiary amines. d-nb.info Copper-catalyzed metallaphotoredox platforms have also emerged as a powerful tool for the N-alkylation of a wide range of N-nucleophiles with alkyl halides at room temperature, offering a potential pathway for the selective alkylation of compounds like this compound. princeton.edunih.gov
Reaction Pathways in Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of amines. chemistrysteps.comsemanticscholar.org This reaction can be conceptualized as the reverse of the synthesis of this compound from thian-3-one and pentylamine. In this context, this compound itself can be a product of the reductive amination between thian-3-one and pentylamine.
The reaction proceeds in two main steps. First, the primary amine (pentylamine) reacts with the ketone (thian-3-one) to form a hemiaminal intermediate, which then dehydrates to form an imine (or an enamine if the starting amine were secondary). chemistrysteps.com In the second step, the imine intermediate is reduced to the final amine product, this compound. chemistrysteps.com
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)) being particularly common due to their mildness and selectivity for the iminium ion over the carbonyl starting material. chemistrysteps.comsemanticscholar.org This selectivity allows for a convenient one-pot procedure where the carbonyl compound, amine, and reducing agent are all combined. chemistrysteps.com
Table 2: Key Steps in the Reductive Amination Synthesis of this compound
| Step | Reactants | Intermediate/Product | Key Transformation |
| 1 | Thian-3-one, Pentylamine | Hemiaminal | Nucleophilic addition of amine to ketone |
| 2 | Hemiaminal | Imine | Dehydration |
| 3 | Imine, Reducing Agent (e.g., NaBH(_3)CN) | This compound | Reduction of the C=N bond |
This table outlines the generalized pathway for the synthesis of the title compound via reductive amination.
The efficiency and outcome of reductive amination can be influenced by factors such as pH, the nature of the reducing agent, and the presence of catalysts. chemistrysteps.com For instance, the use of Lewis acids like Ti(OiPr)(_4) can activate the ketone towards nucleophilic attack by the amine. semanticscholar.org More recently, biocatalytic approaches using imine reductases (IREDs) have gained significant attention for the asymmetric synthesis of chiral amines via reductive amination, offering high enantioselectivity and sustainability. nih.gov While specific studies on the enzymatic reductive amination leading to this compound are not available, this remains a promising area for future research, especially for accessing chiral derivatives.
Catalytic Mechanisms (e.g., Photoredox, Organocatalysis)
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that enable novel transformations under mild conditions. Photoredox and organocatalysis represent two such areas with significant potential for the functionalization of molecules like this compound.
Photoredox Catalysis:
Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes. researchgate.net Amines, including secondary amines like this compound, can act as electron donors in these catalytic cycles. researchgate.net The initial SET from the amine generates a highly reactive amine radical cation. This intermediate can then undergo various transformations, such as C-H functionalization adjacent to the nitrogen atom.
For example, deprotonation of the amine radical cation can form an (\alpha)-amino radical. researchgate.net This radical intermediate is a versatile species that can participate in a range of coupling reactions, including the formation of new carbon-carbon or carbon-heteroatom bonds. While specific examples involving this compound are not documented, the general principles of photoredox catalysis suggest that it could be a substrate for reactions such as (\alpha)-arylation or (\alpha)-alkylation.
Organocatalysis:
Organocatalysis employs small organic molecules to catalyze chemical reactions. princeton.edu Chiral amines and their derivatives are prominent organocatalysts, often operating through the formation of iminium or enamine intermediates. princeton.edu While this compound would more likely be a substrate than a catalyst in many organocatalytic reactions, its structural features could be relevant in certain transformations.
For instance, organocatalytic methods have been developed for the asymmetric functionalization of cyclic compounds. Research on related sulfur-containing heterocycles, such as 1,4-dithiane-2,5-diol, has shown that organocatalysts can mediate enantioselective annulation reactions to produce complex chiral structures. d-nb.info It is conceivable that future research could explore the use of chiral organocatalysts to effect transformations on the thiane ring of this compound or to control the stereochemistry of reactions at the amine center.
Table 3: Comparison of Catalytic Strategies for Amine Functionalization
| Catalytic Strategy | Activation Mode | Potential Transformation of this compound | Key Features |
| Photoredox Catalysis | Single-Electron Transfer (SET) | (\alpha)-C-H Functionalization | Mild reaction conditions, use of visible light |
| Organocatalysis | Iminium/Enamine Formation (as substrate) | Asymmetric transformations of the thiane ring | Metal-free, potential for high enantioselectivity |
This table provides a conceptual overview of how modern catalytic methods could be applied to this compound.
The application of these advanced catalytic methods to substrates like this compound is an active area of research, promising new pathways for the synthesis of complex and medicinally relevant molecules.
Catalysis and Material Science Applications of N Pentylthian 3 Amine Scaffolds
Role as a Ligand in Organometallic Catalysis
There is no available scientific literature detailing the design and synthesis of organometallic ligands based on the N-pentylthian-3-amine scaffold. Research in this specific area has not been published.
Consistent with the lack of ligand design, there are no published data on the catalytic performance of this compound-metal complexes in any organic transformations. Consequently, no data tables on reaction yields, selectivity, or turnover numbers can be provided.
Application in Organic Synthesis as a Catalyst or Reagent
There is no documented research on the use of this compound as an organocatalyst operating through iminium or enamine activation modalities. The potential of this specific compound in amine catalysis remains unexplored in the scientific literature.
While the broader class of chiral thian-3-amine (B2788540) derivatives holds theoretical potential for asymmetric catalysis, no studies have been published that investigate the synthesis of chiral this compound or its application in chiral catalysis. Therefore, no data on enantioselectivity or other measures of chiral induction are available.
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity and nomenclature of N-pentylthian-3-amine?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques (e.g., NMR, IR) and comparison with authoritative databases like the NIST Chemistry WebBook . Nomenclature should adhere to IUPAC rules, focusing on the thiane ring (saturated six-membered sulfur-containing ring) and pentylamine substituent at position 3. Cross-referencing with analogous compounds (e.g., N,N-dimethyl-1,2,3-trithian-5-amine) ensures consistency in naming conventions .
Q. What are the foundational steps to assess nitrosamine formation risk in this compound?
- Methodological Answer : Conduct a literature review for structurally similar amines (e.g., secondary/tertiary amines) under nitrosating conditions (e.g., presence of nitrites). Evaluate reported yields of N-nitrosamine derivatives and confirm robustness of experimental conditions (e.g., pH, temperature). If no direct data exists, extrapolate from analogs with ≥80% structural similarity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular contact. Work in a fume hood to prevent inhalation. Store separately from nitrosating agents (e.g., nitrites) and oxidizing materials. Waste disposal must follow institutional guidelines for amine-containing compounds, with segregation for professional hazardous waste treatment .
Q. How should researchers select analytical standards for characterizing this compound?
- Methodological Answer : Prioritize certified reference materials (CRMs) from validated sources like NIST. If unavailable, synthesize in-house using high-purity precursors and validate via mass spectrometry (MS) and chromatographic purity (HPLC/GC). Cross-check spectral data against computational predictions (e.g., DFT-based NMR simulations) .
Advanced Research Questions
Q. How can sensitivity in detecting N-nitrosamine impurities be enhanced during analytical testing?
- Methodological Answer : Optimize sample preparation using selective extraction (e.g., solid-phase extraction with C18 cartridges) to reduce matrix interference. Pre-concentrate samples via solvent evaporation under nitrogen. Employ hyphenated techniques like GC-NPD (nitrogen-phosphorus detection) or LC-HRMS (high-resolution MS) with detection limits ≤1 ppb .
Q. What strategies improve the synthesis of this compound via reductive amination?
- Methodological Answer : Use a two-step approach: (1) Condense pentan-3-amine with a ketone/aldehyde (e.g., thian-3-one) under acidic conditions. (2) Reduce the imine intermediate with sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C). Optimize molar ratios (excess amine) and monitor reaction progress via TLC/GC-MS to minimize byproducts .
Q. How can raw material supplier data be integrated into API risk evaluations for nitrosamine contamination?
- Methodological Answer : Develop a supplier questionnaire covering:
- Synthetic pathways (e.g., use of nitrosating reagents).
- Process controls (e.g., purge steps for amines).
- Historical contamination incidents.
Cross-validate responses with batch-specific analytical testing (e.g., GC-MS for nitrosamines). Update risk assessments iteratively as new data emerges .
Q. How should conflicting data on nitrosamine yields or stability be resolved in literature reviews?
- Methodological Answer : Apply contradiction analysis frameworks:
- Compare experimental conditions (e.g., pH, temperature, reagent purity).
- Replicate key studies under controlled settings.
- Use computational modeling (e.g., QSAR) to predict reactivity differences.
Discrepancies often arise from unaccounted variables (e.g., trace metals), requiring orthogonal validation (e.g., spiking studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
